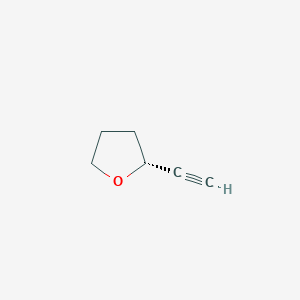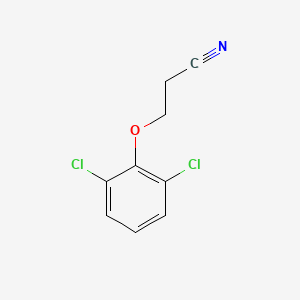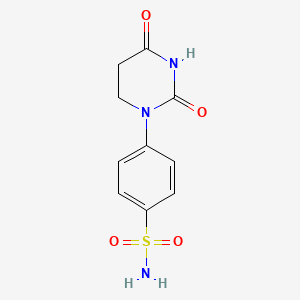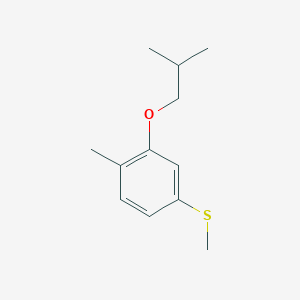
(2R)-2-Ethynyltetrahydro-furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-Ethynyloxolane is an organic compound characterized by the presence of an ethynyl group attached to the second carbon of an oxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Ethynyloxolane typically involves the reaction of oxolane derivatives with ethynylating agents under controlled conditions. One common method is the alkylation of oxolane with ethynyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of (2R)-2-Ethynyloxolane may involve continuous flow processes to ensure high yield and purity. Catalytic methods using transition metal catalysts such as palladium or copper can also be employed to facilitate the ethynylation process. These methods are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-Ethynyloxolane undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: Hydrogenation of the ethynyl group can yield saturated derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like organolithium or Grignard reagents can be used under anhydrous conditions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of ethyl-substituted oxolanes.
Substitution: Formation of various substituted oxolanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2R)-2-Ethynyloxolane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound in medicinal chemistry.
Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceuticals with unique structural motifs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2R)-2-Ethynyloxolane involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes and receptors, making (2R)-2-Ethynyloxolane a valuable tool in biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-Ethynyloxolane: The enantiomer of (2R)-2-Ethynyloxolane, differing in the spatial arrangement of atoms.
2-Ethynyl-1,3-dioxolane: A structurally similar compound with a dioxolane ring instead of an oxolane ring.
2-Ethynyl-THF: A tetrahydrofuran derivative with an ethynyl group.
Uniqueness
(2R)-2-Ethynyloxolane is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This makes it distinct from its enantiomers and other structurally similar compounds, providing unique opportunities for research and application.
Propiedades
Fórmula molecular |
C6H8O |
|---|---|
Peso molecular |
96.13 g/mol |
Nombre IUPAC |
(2R)-2-ethynyloxolane |
InChI |
InChI=1S/C6H8O/c1-2-6-4-3-5-7-6/h1,6H,3-5H2/t6-/m0/s1 |
Clave InChI |
DPVDWZKEDJNHKJ-LURJTMIESA-N |
SMILES isomérico |
C#C[C@H]1CCCO1 |
SMILES canónico |
C#CC1CCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl hexahydro-1H-pyrido[3,4-b][1,4]thiazine-6(7H)-carboxylate](/img/structure/B13082569.png)












